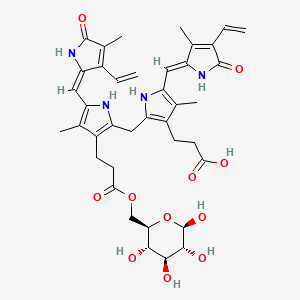
Bilirubin glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bilirubin glucoside, also known as this compound, is a useful research compound. Its molecular formula is C39H46N4O11 and its molecular weight is 746.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant and Anti-inflammatory Properties
Bilirubin glucoside has been identified as a potent antioxidant. Research indicates that it can mitigate oxidative stress, which is implicated in numerous health conditions, including cardiovascular diseases and diabetes. For instance, studies have shown that elevated bilirubin levels correlate with reduced risk factors for type 2 diabetes, suggesting that this compound may also confer similar protective effects .
Cardiovascular Health
Research highlights the protective role of bilirubin against ischemia-reperfusion injury in cardiac tissues. Animal studies have demonstrated that administering bilirubin before inducing cardiac stress can significantly reduce infarct size and improve cardiac function . These findings suggest that this compound could be harnessed for therapeutic strategies aimed at enhancing heart health.
Renal Protection
This compound may offer protective benefits against acute kidney injury (AKI). Experimental models have shown that bilirubin supplementation can protect against nephrotoxic agents without hindering their therapeutic efficacy. This opens avenues for using bilirubin derivatives as pre-treatment options in patients undergoing chemotherapy or treated with nephrotoxic drugs .
Metabolic Hormone Role
Recent studies propose that bilirubin functions as a metabolic hormone, influencing various metabolic pathways. This compound's role in activating peroxisome proliferator-activated receptors (PPARs) suggests it may modulate lipid metabolism and insulin sensitivity, further supporting its potential in managing metabolic disorders .
Cosmetic Applications
Due to its antioxidant properties, this compound is being explored for cosmetic formulations. It can potentially protect skin cells from oxidative damage caused by UV radiation and pollution, thereby contributing to skin health and longevity . The incorporation of this compound in skincare products could enhance their efficacy against aging and skin damage.
Case Studies and Research Findings
Challenges and Future Directions
Despite its promising applications, the clinical use of this compound faces challenges such as poor solubility and stability issues. Ongoing research is focused on developing novel delivery systems, including nanoparticle formulations, to enhance the bioavailability of bilirubin derivatives . Furthermore, elucidating the precise mechanisms by which this compound exerts its effects will be crucial for advancing its therapeutic potential.
化学反応の分析
Formation of Bilirubin Glucoside
The primary reaction for the formation of this compound involves the transfer of glucose from UDP-glucose to bilirubin. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which facilitates the conjugation process, rendering bilirubin more water-soluble.
-
Reaction Equation:
Bilirubin+UDP glucoseUDP glucuronosyltransferaseBilirubin glucoside+UDP
Hydrolysis of this compound
This compound can undergo hydrolysis, primarily through the action of β-glucosidase. This reaction results in the release of free bilirubin and glucose.
-
Reaction Equation:
Bilirubin glucosideβ glucosidaseBilirubin+Glucose
Kinetic Studies
Kinetic studies have shown that the formation and hydrolysis of this compound are influenced by various factors including pH, temperature, and the presence of divalent cations like magnesium ions (Mg²⁺). Optimal conditions for these reactions enhance the efficiency of bilirubin conjugation and subsequent hydrolysis.
Enzymatic Activity
Research indicates that rat liver microsomes can effectively catalyze the transglucosylation from UDP-glucose to bilirubin, highlighting the importance of liver function in bilirubin metabolism. Other nucleotides such as CDP-glucose, ADP-glucose, and GDP-glucose were found to be ineffective as glucosyl donors in this context .
Separation Techniques
The azobilirubin glucosides formed during these reactions can be separated from their corresponding azobilirubin glucuronides using thin-layer chromatography (TLC). This separation is crucial for understanding the different metabolic pathways and products resulting from bilirubin conjugation .
Clinical Implications
The ability to measure this compound levels is significant in clinical settings as it can provide insights into liver function and disorders related to bilirubin metabolism, such as jaundice and cholestasis. Advanced methods such as high-performance liquid chromatography (HPLC) are employed for precise quantification of various bilirubin species in serum .
Kinetic Study Results
| Parameter | Effect on Reaction Rate |
|---|---|
| pH | Optimal at 7-8 |
| Temperature | Increased rate at elevated temperatures |
| Mg²⁺ Concentration | Enhanced activity observed |
特性
CAS番号 |
36570-68-0 |
|---|---|
分子式 |
C39H46N4O11 |
分子量 |
746.8 g/mol |
IUPAC名 |
3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C39H46N4O11/c1-7-21-20(6)37(50)43-28(21)14-26-19(5)24(10-12-33(46)53-16-31-34(47)35(48)36(49)39(52)54-31)30(41-26)15-29-23(9-11-32(44)45)18(4)25(40-29)13-27-17(3)22(8-2)38(51)42-27/h7-8,13-14,31,34-36,39-41,47-49,52H,1-2,9-12,15-16H2,3-6H3,(H,42,51)(H,43,50)(H,44,45)/b27-13-,28-14+/t31-,34-,35+,36-,39-/m1/s1 |
InChIキー |
QQDSVHMLLUCFIR-QKIUCEFSSA-N |
SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OCC4C(C(C(C(O4)O)O)O)O)C=C5C(=C(C(=O)N5)C=C)C |
異性体SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)O)O)O)O)/C=C\5/C(=C(C(=O)N5)C=C)C |
正規SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OCC4C(C(C(C(O4)O)O)O)O)C=C5C(=C(C(=O)N5)C=C)C |
同義語 |
bilirubin glucoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















